
Gold;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-palladium compounds are bimetallic materials that combine the unique properties of gold and palladium. These compounds are particularly notable for their catalytic properties, making them valuable in various industrial and scientific applications. Gold and palladium, both noble metals, exhibit excellent resistance to oxidation and corrosion, which enhances the stability and durability of their compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold-palladium compounds can be synthesized through various methods, including:
Co-precipitation: This involves the simultaneous precipitation of gold and palladium salts from a solution, followed by reduction to form the bimetallic compound.
Impregnation: In this method, a support material is impregnated with gold and palladium salts, which are then reduced to form the bimetallic nanoparticles.
Deposition-precipitation: This technique involves the deposition of gold and palladium onto a support material, followed by reduction.
Industrial Production Methods: Industrial production of gold-palladium compounds often involves the use of high-temperature and high-pressure conditions to ensure the formation of stable bimetallic structures. Techniques such as chemical vapor deposition and physical vapor deposition are commonly employed to produce these compounds on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: Gold-palladium compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: They are also effective in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: Gold-palladium compounds can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands, such as phosphines or amines, can be used under mild conditions.
Major Products: The major products formed from these reactions include aldehydes, ketones, alkanes, and substituted ligands .
Wissenschaftliche Forschungsanwendungen
Gold-palladium compounds have a wide range of applications in scientific research:
Chemistry: They are used as catalysts in organic synthesis, particularly in reactions such as hydrogenation, oxidation, and carbon-carbon coupling.
Biology: These compounds are explored for their potential in biological imaging and as therapeutic agents due to their biocompatibility.
Medicine: Gold-palladium nanoparticles are investigated for their use in drug delivery systems and as anticancer agents.
Industry: They are employed in catalytic converters, fuel cells, and sensors due to their excellent catalytic properties
Wirkmechanismus
The mechanism by which gold-palladium compounds exert their effects involves several molecular targets and pathways:
Catalysis: The bimetallic nature of these compounds allows for synergistic interactions between gold and palladium, enhancing their catalytic activity. This is particularly evident in oxidation and hydrogenation reactions.
Biological Interactions: In biological systems, gold-palladium compounds can interact with cellular components, leading to the generation of reactive oxygen species and subsequent cell death in cancer cells
Vergleich Mit ähnlichen Verbindungen
- Gold-silver
- Palladium-platinum
- Gold-platinum
Gold-palladium compounds stand out due to their unique combination of stability, catalytic efficiency, and versatility in various applications.
Eigenschaften
CAS-Nummer |
501697-91-2 |
|---|---|
Molekularformel |
AuPd |
Molekulargewicht |
303.39 g/mol |
IUPAC-Name |
gold;palladium |
InChI |
InChI=1S/Au.Pd |
InChI-Schlüssel |
BBKFSSMUWOMYPI-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


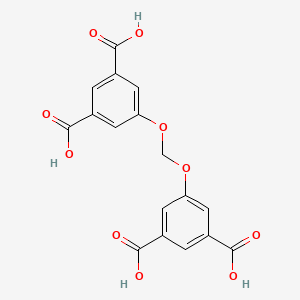
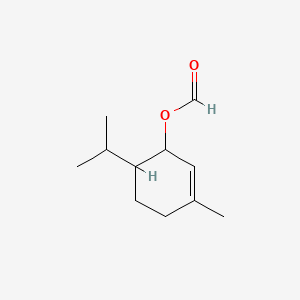
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)

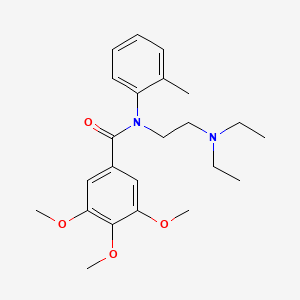
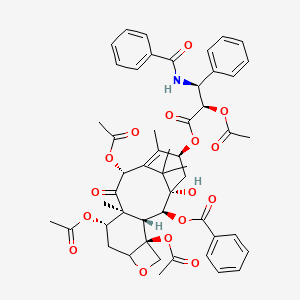
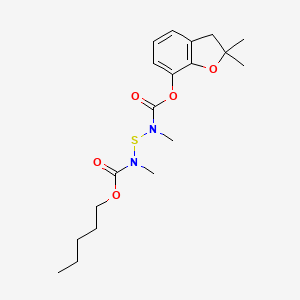

![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)


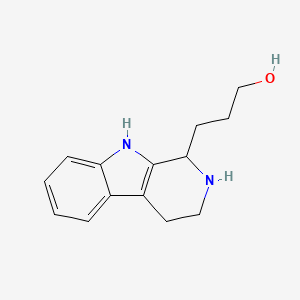
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)

